3-methyl-2-(methylthio)-4(3H)-quinazolinone
Overview
Description
3-methyl-2-(methylthio)-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C10H10N2OS and its molecular weight is 206.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 206.05138412 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Corrosion Inhibition
Research has identified various quinazolinone derivatives, including 3-methyl-2-(methylthio)-4(3H)-quinazolinone, as effective corrosion inhibitors for mild steel in acidic media. These compounds, synthesized and characterized through RMN spectroscopy, demonstrated high inhibition efficiencies, increasing with concentration. Their performance was analyzed using electrochemical methods, surface analysis, UV–visible spectrometry, DFT calculations, and Monte Carlo simulation, revealing their chemical adsorption on the metallic surface and formation of a protective layer, following the Langmuir adsorption isotherm (Errahmany et al., 2020).
Synthesis and Structural Studies
Quinazolinone derivatives have been studied for their regioselective synthesis. Research involving 2-methylthio-4(3H)-quinazolinone showed regioselective N(3)-alkylation and the formation of O-acylmethyl derivatives under various conditions. These findings provide insights into the synthesis processes and potential structural variations of quinazolinone compounds (Burbulienė, Mažeikaitė, & Vainilavicius, 2008).
Biological Activities
Quinazolinone rings, including variants like this compound, have been reported to possess diverse biological activities. These include antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic, sedative, anti-malarial, and anti-diabetic properties. A study specifically on 3-methyl-2-methylsulfanyl-3Hquinazolin-4-one and related compounds demonstrated significant in vitro analgesic activity, highlighting their potential in pain management (Osarodion, 2023).
Synthesis Techniques
Recent advances in the synthesis of 4(3H)-quinazolinone, including its derivatives, have been outlined in literature. These new routes and strategies demonstrate the versatility of this heterocycle in various applications, ranging from medicinal to industrial uses (He, Li, Chen, & Xiao‐Feng Wu, 2014).
Antitumor and Antiviral Activity
Studies have synthesized 4(3H)-quinazolinone derivatives and evaluated their antitumor activity against various cancer cell lines. One specific derivative exhibited significant inhibitory activity, demonstrating the potential of these compounds in cancer treatment. Another study reported moderate to good antiviral activity of 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone compounds, highlighting their utility in antiviral therapies (Cao et al., 2005; Gao et al., 2007).
Properties
IUPAC Name |
3-methyl-2-methylsulfanylquinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-12-9(13)7-5-3-4-6-8(7)11-10(12)14-2/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNUDUZCMFTLBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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